2,4-Difluoro-6-methoxybenzonitrile
Overview
Description
2,4-Difluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of fluorinating agents and methoxylation reactions under controlled conditions. Specific details of the reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of 2,4-Difluoro-6-methoxybenzonitrile may involve large-scale chemical synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organometallic reagents, acids, bases, and oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and catalyst choice are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation reactions could produce corresponding benzoic acids .
Scientific Research Applications
2,4-Difluoro-6-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2,4-Difluoro-6-methoxybenzonitrile exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological activity are limited .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Difluoro-6-methoxybenzonitrile include other fluorinated benzonitriles and methoxy-substituted benzonitriles. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and the types of products it forms in chemical reactions. This unique substitution pattern can also affect its physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-difluoro-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCGJOLEGDCKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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